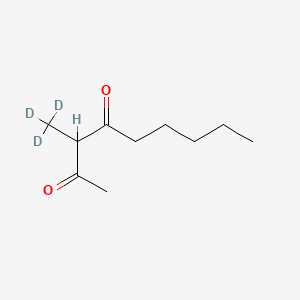
Ethyl beta-Alanine-2,2,3,3-d4 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-Alanine-2,2,3,3-d4 Ester is a deuterated derivative of ethyl beta-alanine ester. This compound is an ethyl ester of the non-essential amino acid beta-alanine, where the hydrogen atoms at positions 2, 2, 3, and 3 have been replaced with deuterium. It is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl beta-Alanine-2,2,3,3-d4 Ester can be synthesized through esterification reactions. One common method involves the reaction of beta-alanine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The esterification reaction is often followed by purification steps, such as distillation or crystallization, to isolate the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl beta-Alanine-2,2,3,3-d4 Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form beta-alanine and ethanol.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Beta-alanine and ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-Alanine-2,2,3,3-d4 Ester is used in a variety of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mass spectrometry.
Biology: It is used in metabolic studies to trace the incorporation and transformation of beta-alanine in biological systems.
Medicine: Research into the pharmacokinetics and metabolism of beta-alanine and its derivatives.
Industry: Used in the synthesis of other deuterated compounds and as a reference standard in analytical chemistry .
Wirkmechanismus
The mechanism of action of ethyl beta-Alanine-2,2,3,3-d4 Ester involves its hydrolysis to beta-alanine and ethanol. Beta-alanine is a precursor to carnosine, a dipeptide that acts as a buffer in muscle tissue, helping to maintain pH levels during high-intensity exercise. The deuterated form allows for detailed studies of these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl beta-Alanine Ester: The non-deuterated form of the compound.
Beta-Alanine: The parent amino acid.
Ethyl Glycine Ester: Another amino acid ester with similar properties.
Uniqueness
Ethyl beta-Alanine-2,2,3,3-d4 Ester is unique due to the presence of deuterium atoms, which provide stability and allow for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
121.17 g/mol |
IUPAC-Name |
ethyl 3-amino-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3/i3D2,4D2 |
InChI-Schlüssel |
GSQBIOQCECCMOQ-KHORGVISSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)OCC)C([2H])([2H])N |
Kanonische SMILES |
CCOC(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
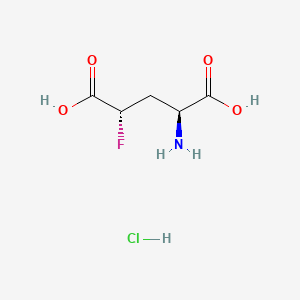





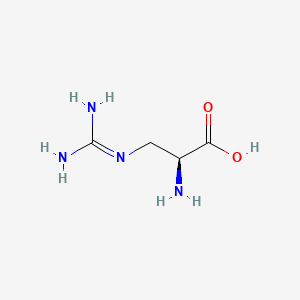
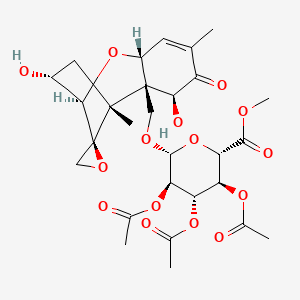

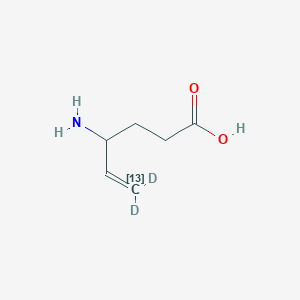
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)

